molecular formula C9H8N2 B6357923 3-(Prop-1-en-2-yl)picolinonitrile CAS No. 1450634-01-1

3-(Prop-1-en-2-yl)picolinonitrile

Cat. No.: B6357923
CAS No.: 1450634-01-1
M. Wt: 144.17 g/mol
InChI Key: FGFFSNKEUFVTAD-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yl)picolinonitrile (CAS 1450634-01-1) is a nitrile-substituted pyridine derivative characterized by a prop-1-en-2-yl group at the 3-position of the pyridine ring. Its molecular structure combines the electron-withdrawing cyano group with a vinyl substituent, influencing its reactivity and physical properties. The compound is commercially available at 97% purity and is stabilized with tert-butylcatechol (TBC) to prevent polymerization or degradation during storage .

Properties

IUPAC Name

3-prop-1-en-2-ylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFFSNKEUFVTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(N=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(Prop-1-en-2-yl)picolinonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-bromopicolinonitrile with prop-1-en-2-yl magnesium bromide under an inert atmosphere . The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by quenching with water and extraction with an organic solvent. The crude product is then purified using column chromatography to obtain the desired compound in high yield .

large-scale synthesis would likely involve similar reaction conditions with optimization for higher yields and purity .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Implications

Crystallographic Considerations

For instance, the dimethylamino group in 67988-53-8 could form hydrogen bonds, influencing crystal packing and solubility, whereas the non-polar vinyl group in this compound might favor hydrophobic interactions .

Biological Activity

3-(Prop-1-en-2-yl)picolinonitrile, a compound with the molecular formula C9_9H8_8N2_2, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a picolinonitrile backbone with a prop-1-en-2-yl substituent. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Research indicates that this compound exhibits significant biological activities primarily through the following mechanisms:

  • Tubulin Inhibition : The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division and growth. This mechanism is particularly relevant in cancer research, where disrupting microtubule dynamics can lead to apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially making it a candidate for developing new antibiotics.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Reference
Tubulin PolymerizationInhibition observed
Antimicrobial ActivityEffective against various strains
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Anticancer Properties

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The mechanism was linked to tubulin inhibition, leading to disrupted mitotic processes.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

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